

Spectroscopic Data Comparison Guide: 2-Fluoroquinoline-3-boronic Acid and Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoroquinoline-3-boronic acid

Cat. No.: B1304976

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of spectroscopic data for **2-fluoroquinoline-3-boronic acid** and related compounds. Due to the limited availability of comprehensive experimental data for **2-fluoroquinoline-3-boronic acid** in publicly accessible literature, this guide utilizes predicted data for the closely related 2-fluoropyridine-3-boronic acid as a reference point and compares it with experimental data for other relevant fluoroquinolone and fluorinated boronic acid derivatives.

Data Presentation

The following tables summarize key spectroscopic data for the reference compound and its alternatives. This allows for a comparative analysis of the influence of the quinoline scaffold and other structural modifications on the spectral properties.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data for 2-Fluoropyridine-3-boronic acid

¹ H NMR		¹³ C NMR	
Chemical Shift (δ) ppm	Assignment	Chemical Shift (δ) ppm	Assignment
~8.35	H6	~165.0 (d, ¹ J(C,F) ≈ 240 Hz)	C2
~8.10	H4	~150.0 (d, ³ J(C,F) ≈ 5 Hz)	C6
~7.30	H5	~145.0 (d, ³ J(C,F) ≈ 15 Hz)	C4
~5.50 (br s)	B(OH) ₂	~122.0 (d, ⁴ J(C,F) ≈ 4 Hz)	C5
~115.0 (d, ² J(C,F) ≈ 20 Hz)	C3 (broad due to B)		

Note: Predicted data is based on computational models and may vary from experimental values.

Table 2: Experimental ¹H NMR Data for Selected Fluoroquinolone Derivatives

Compound	Key Chemical Shifts (δ) ppm and Assignments	Source
Ciprofloxacin	8.69 (s, 1H, H-2), 7.89 (d, 1H, J=13.0 Hz, H-5), 7.55 (d, 1H, J=7.5 Hz, H-8), 3.85-3.78 (m, 1H, N-CH), 3.35-3.25 (m, 8H, piperazine-H)	[1]
Levofloxacin	8.66 (s, 1H, H-2), 7.91 (d, 1H, J=13.2 Hz, H-5), 7.58 (d, 1H, J=8.8 Hz, H-8), 4.45-4.35 (m, 1H, N-CH), 3.70-3.40 (m, 8H, piperazine-H), 1.52 (d, 3H, J=6.8 Hz, CH ₃)	[2]
Norfloxacin	8.68 (s, 1H, H-2), 7.90 (d, 1H, J=13.0 Hz, H-5), 7.52 (d, 1H, J=7.8 Hz, H-8), 4.35 (q, 2H, J=7.2 Hz, N-CH ₂), 3.30-3.20 (m, 8H, piperazine-H), 1.45 (t, 3H, J=7.2 Hz, CH ₃)	[3]

Table 3: Experimental ¹³C NMR Data for Selected Fluoroquinolone Derivatives

Compound	Key Chemical Shifts (δ) ppm and Assignments	Source
Ciprofloxacin	176.8 (C-4), 166.5 (COOH), 154.5 (d, $^1J(\text{C},\text{F})=248$ Hz, C-6), 148.2 (C-2), 145.5 (C-7), 138.9 (C-4a), 118.9 (C-8a), 111.5 (d, $^2J(\text{C},\text{F})=23$ Hz, C-5), 107.2 (C-8), 104.8 (C-3), 49.5 (piperazine-C), 35.1 (N-CH)	[4]
Levofloxacin	176.5 (C-4), 166.2 (COOH), 155.1 (d, $^1J(\text{C},\text{F})=245$ Hz, C-6), 147.8 (C-2), 145.2 (C-7), 139.1 (C-4a), 119.2 (C-8a), 112.0 (d, $^2J(\text{C},\text{F})=22$ Hz, C-5), 106.9 (C-8), 105.1 (C-3), 50.2, 49.8 (piperazine-C), 48.5 (N-CH), 18.9 (CH ₃)	[2]

Table 4: Mass Spectrometry Data for Selected Fluoroquinolones

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Source
Ciprofloxacin	ESI+	332.1410	314 ([M+H-H ₂ O] ⁺), 288 ([M+H-CO ₂] ⁺), 245, 231	[5]
Levofloxacin	ESI+	362.1519	344 ([M+H-H ₂ O] ⁺), 318 ([M+H-CO ₂] ⁺), 261	[6]
Norfloxacin	ESI+	320.1414	302 ([M+H-H ₂ O] ⁺), 276 ([M+H-CO ₂] ⁺), 233	

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and comparison.

NMR Spectroscopy Protocol (General)

Sample Preparation: Approximately 5-10 mg of the boronic acid derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, Methanol-d₄ can be particularly useful to minimize oligomerization.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is used for analysis.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include:

- Number of scans: 16-32
- Relaxation delay: 1-5 seconds

- Spectral width: 12-16 ppm
- The spectrum is referenced to the residual solvent peak.

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Typical parameters include:

- Number of scans: 1024-4096
- Relaxation delay: 2-5 seconds
- Spectral width: 200-240 ppm
- The spectrum is referenced to the solvent peak.

¹⁹F NMR Acquisition: A one-dimensional fluorine spectrum is acquired, often with proton decoupling.

- Number of scans: 128-512
- Relaxation delay: 1-5 seconds
- Spectral width: -50 to -250 ppm (typical for organofluorine compounds)
- An external reference standard (e.g., CFCI₃ or a fluorinated solvent) is often used.

Mass Spectrometry Protocol (General)

Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is utilized.

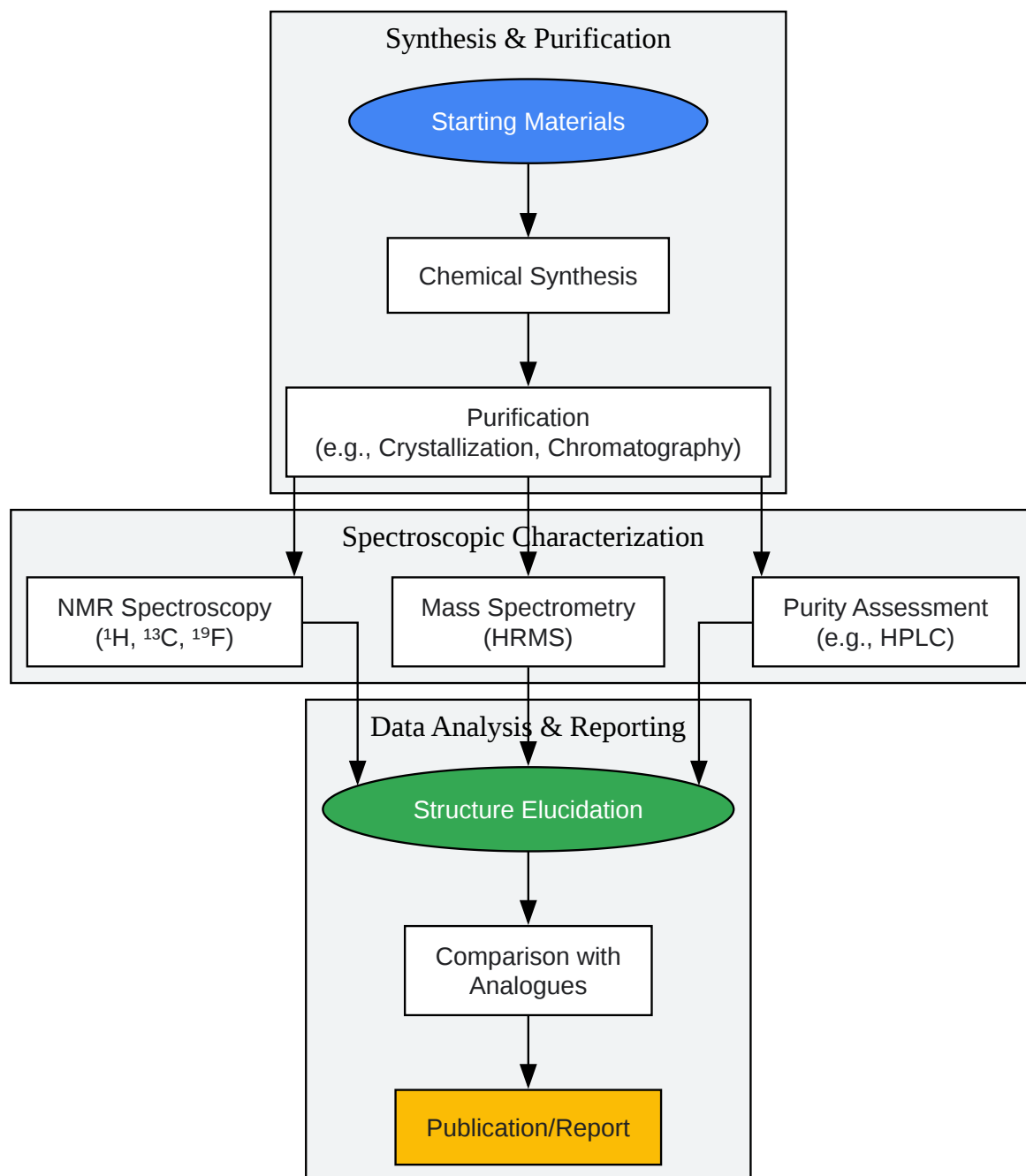
Data Acquisition:

- The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

- Data is typically acquired in positive ion mode.
- The mass range is set to scan from m/z 50 to 500 or higher, depending on the expected molecular weight.
- Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.

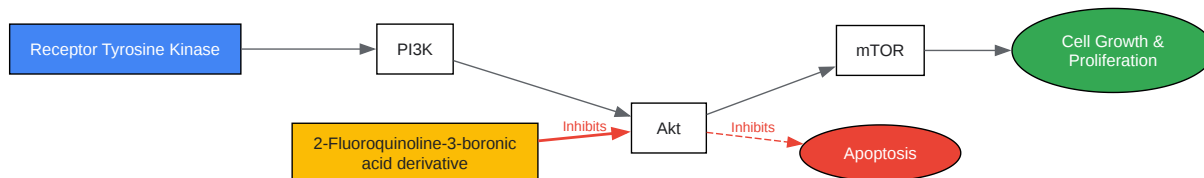
Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel boronic acid derivative and a conceptual signaling pathway where such a compound might be investigated.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel boronic acid derivative.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. magritek.com [magritek.com]
- 3. ajabs.org [ajabs.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data Comparison Guide: 2-Fluoroquinoline-3-boronic Acid and Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304976#spectroscopic-data-nmr-ms-for-2-fluoroquinoline-3-boronic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com